Propanenitrile, 3-(phenylmethoxy)-

Description

The exact mass of the compound Propanenitrile, 3-(phenylmethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanenitrile, 3-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

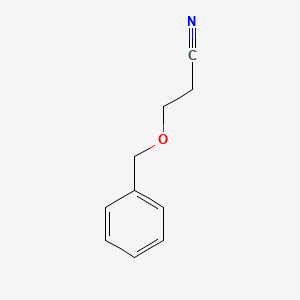

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHIWGGQITXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064237 | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-48-9 | |

| Record name | 3-(Phenylmethoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6328-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BENZYLOXY)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY86LAO89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propanenitrile, 3-(phenylmethoxy)- chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its synthesis and analysis.

Core Chemical Properties

Propanenitrile, 3-(phenylmethoxy)- is a nitrile compound featuring a benzyloxy ether functional group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(Phenylmethoxy)propanenitrile | [1][2] |

| CAS Number | 6328-48-9 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Solid | |

| Density | 1.039 g/cm³ | [3] |

| Boiling Point | 297.7 °C at 760 mmHg | [3] |

| Flash Point | 125.4 °C | [3] |

| Form | Solid |

Synthesis and Purification

The synthesis of Propanenitrile, 3-(phenylmethoxy)- can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of an alcohol followed by the nucleophilic substitution of an alkyl halide.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propanenitrile

This protocol is based on the general principles of Williamson ether synthesis and adapted from procedures for similar compounds.

Materials:

-

3-Hydroxypropanenitrile (ethylene cyanohydrin)

-

Benzyl bromide or benzyl chloride

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-hydroxypropanenitrile in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Benzyl Halide: Dissolve benzyl bromide or benzyl chloride in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Propanenitrile, 3-(phenylmethoxy)-.[5]

Caption: Synthetic workflow for Propanenitrile, 3-(phenylmethoxy)-.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of Propanenitrile, 3-(phenylmethoxy)- is expected to show characteristic absorption bands for its nitrile and ether functional groups.

-

C≡N Stretch: A sharp, medium-to-strong absorption band is anticipated in the region of 2260-2220 cm⁻¹ for the nitrile group.[2][6]

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the range of 1250-1050 cm⁻¹.[7]

-

Aromatic C-H Stretch: Peaks for the aromatic C-H stretching will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks for the aliphatic C-H stretching will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed structural information. The expected chemical shifts are outlined below.

¹H NMR:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzyl Protons (-O-CH₂-Ph): A singlet at approximately 4.5 ppm.

-

Methylene Protons (-O-CH₂-CH₂-CN): A triplet around 3.6 ppm.

-

Methylene Protons (-CH₂-CN): A triplet around 2.6 ppm.

¹³C NMR:

-

Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.[8]

-

Aromatic Carbons: Signals between 127-138 ppm.

-

Benzyl Carbon (-O-CH₂-Ph): A signal around 73 ppm.

-

Methylene Carbon (-O-CH₂-CH₂-CN): A signal around 68 ppm.

-

Methylene Carbon (-CH₂-CN): A signal around 18 ppm.

// Invisible nodes for structure labeling node [shape=point, width=0, height=0]; p1 [pos="2,2!"]; p2 [pos="3,1.5!"]; p3 [pos="4,1!"]; p4 [pos="5,0.5!"];

// Edges to connect labels to structure parts // These would need more precise positioning based on the image, which is not possible here. // This is a conceptual representation. }

Caption: Predicted NMR shifts for Propanenitrile, 3-(phenylmethoxy)-.Mass Spectrometry (MS)

The electron ionization mass spectrum of Propanenitrile, 3-(phenylmethoxy)- is expected to show a molecular ion peak (M⁺) at m/z 161. Key fragmentation patterns would likely involve the cleavage of the benzyl group and the ether linkage.

-

Molecular Ion (M⁺): A peak at m/z 161 corresponding to the intact molecule [C₁₀H₁₁NO]⁺.

-

Loss of Benzyl Radical: A prominent peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺, formed by the cleavage of the C-O bond.[1]

-

Loss of Phenylmethoxy Radical: A peak corresponding to the loss of the [C₇H₇O] radical.

-

Alpha-Cleavage: Fragmentation adjacent to the ether oxygen and the nitrile group.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for Propanenitrile, 3-(phenylmethoxy)-, its structural motifs are present in various biologically active molecules.

-

Nitrile-Containing Pharmaceuticals: The nitrile group is a versatile pharmacophore found in over 30 approved drugs.[9] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be involved in covalent interactions with protein targets.[10][11] In vitro assays are available to assess the potential reactivity and toxicity of nitrile-containing compounds.[12]

-

Benzyloxy Moieties in Drug Discovery: The benzyloxy group is a common feature in many biologically active compounds. It can enhance lipophilicity, potentially improving a molecule's ability to cross biological membranes.[13] However, the toxicology of benzyl derivatives should be considered, as some have shown genotoxic effects at high concentrations.[14]

-

Drug Development Potential: Propanenitrile derivatives are being investigated as potential therapeutic agents, including as PI3K/mTOR inhibitors for cancer treatment.[15] The combination of the nitrile and benzyloxy groups in Propanenitrile, 3-(phenylmethoxy)- makes it an interesting candidate for screening in various biological assays.

Caption: Potential structure-activity relationships and applications.

Safety and Handling

Propanenitrile, 3-(phenylmethoxy)- is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Propanenitrile, 3-(phenylmethoxy)- is a readily synthesizable compound with distinct chemical and spectral properties. While specific biological data is currently unavailable, its structural features suggest potential for exploration in drug discovery programs. This guide provides a foundational understanding of this molecule to aid researchers in its synthesis, characterization, and potential application in the development of new therapeutic agents. Further investigation into its biological activity is warranted to fully elucidate its potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiveable.me [fiveable.me]

- 3. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 3-(benzyloxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)propanenitrile, a versatile bifunctional molecule with applications in organic synthesis. Due to a lack of specific literature on its discovery and initial applications within readily accessible digital archives, this document focuses on presenting viable and detailed synthetic methodologies. Two primary synthetic routes are explored: the Williamson ether synthesis and the Michael addition. This guide offers detailed experimental protocols, tables of quantitative data for each method, and visual representations of the synthetic pathways to aid in laboratory application.

Introduction

3-(Benzyloxy)propanenitrile is a valuable building block in organic chemistry, incorporating both a nitrile group and a benzyl ether. The nitrile moiety can be readily transformed into various functional groups, such as amines, carboxylic acids, and amides, while the benzyl group serves as a common protecting group for alcohols, which can be removed under reductive conditions. This combination makes 3-(benzyloxy)propanenitrile a useful intermediate in the synthesis of more complex molecules, potentially in the fields of pharmaceuticals and materials science. This guide details two effective methods for its preparation.

Synthetic Routes

Two principal methods for the synthesis of 3-(benzyloxy)propanenitrile are the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 3-hydroxypropanenitrile (hydracrylonitrile) is reacted with benzyl bromide.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of 3-(benzyloxy)propanenitrile.

Experimental Protocol:

-

Preparation of the Alkoxide: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) to the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-hydroxypropanenitrile (3.55 g, 50 mmol) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Reaction with Benzyl Bromide: Cool the resulting alkoxide solution back to 0 °C.

-

Add benzyl bromide (9.41 g, 55 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)propanenitrile.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 3-Hydroxypropanenitrile | 71.08 | 3.55 | 50 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 2.4 | 60 | 1.2 |

| Benzyl Bromide | 171.04 | 9.41 | 55 | 1.1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | |

| 3-(Benzyloxy)propanenitrile | 161.20 | 8.06 | 70-85 (Estimated) |

Michael Addition

This method involves the base-catalyzed conjugate addition of benzyl alcohol to acrylonitrile. This approach is often simpler and more atom-economical than the Williamson ether synthesis.

Reaction Scheme:

Figure 2: Michael Addition for 3-(benzyloxy)propanenitrile Synthesis.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (10.81 g, 100 mmol).

-

Add a catalytic amount of a strong base, such as sodium metal (0.1 g, 4.3 mmol) or potassium tert-butoxide (0.5 g, 4.5 mmol). Stir until the base dissolves.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (6.63 g, 125 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst by adding a few drops of acetic acid.

-

Remove the excess acrylonitrile and benzyl alcohol under reduced pressure.

-

Purify the residue by vacuum distillation to obtain pure 3-(benzyloxy)propanenitrile.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Benzyl Alcohol | 108.14 | 10.81 | 100 | 1.0 |

| Acrylonitrile | 53.06 | 6.63 | 125 | 1.25 |

| Sodium Metal | 22.99 | 0.1 | 4.3 | 0.043 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | |

| 3-(Benzyloxy)propanenitrile | 161.20 | 16.12 | 80-90 (Estimated) |

Discovery and Historical Context

Despite a thorough search of available chemical literature databases and historical archives, specific details regarding the initial discovery, first reported synthesis, and early applications of 3-(benzyloxy)propanenitrile could not be definitively ascertained. It is plausible that its synthesis was first described in older, non-digitized literature or as part of a larger study where it was not the primary focus. The compound is now commercially available and is recognized as a useful synthetic intermediate.

Safety and Handling

-

3-Hydroxypropanenitrile: Toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Benzyl Bromide: Lachrymatory and corrosive. Handle with care in a fume hood.

-

Acrylonitrile: Toxic and flammable. Handle in a well-ventilated fume hood.

-

Strong Bases (Sodium Metal, Potassium tert-butoxide): Corrosive and react with moisture. Handle with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two reliable and practical methods for the synthesis of 3-(benzyloxy)propanenitrile. The Williamson ether synthesis provides a traditional and robust route, while the Michael addition offers a more atom-economical alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the efficient preparation of this versatile chemical intermediate. Further investigation into historical chemical literature may yet uncover the specific details of its discovery.

An In-depth Technical Guide on the Physical Constants of 3-(Benzyloxy)propanenitrile (CAS Number: 6328-48-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of 3-(Benzyloxy)propanenitrile, registered under CAS number 6328-48-9. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key physical properties are also included, along with graphical representations of these workflows.

Compound Identification

The CAS number 6328-48-9 unequivocally identifies the compound as 3-(Benzyloxy)propanenitrile . It is crucial to distinguish this from other compounds that may have been erroneously associated with this CAS number in some databases.

Synonyms: 3-(Benzyloxy)propionitrile, Benzyl 2-cyanoethyl ether, 3-(Phenylmethoxy)propanenitrile Molecular Formula: C₁₀H₁₁NO

Physical Constants

The following table summarizes the key physical and chemical properties of 3-(Benzyloxy)propanenitrile. Data has been compiled from various chemical databases and supplier specifications.

| Physical Constant | Value | Notes and Citations |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Density | 1.039 - 1.0457 g/cm³ | [3] |

| Boiling Point | 297.7 °C at 760 mmHg 114-116 °C at 0.5 Torr | [3] |

| Flash Point | 125.4 °C | [3] |

| Refractive Index | 1.514 | [3] |

| Vapor Pressure | 0.00133 mmHg at 25 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.11688 | |

| Physical State | Liquid | Appears as a clear colorless to pale yellow liquid. |

| Solubility | Insoluble in water | Soluble in many organic solvents. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical constants of 3-(Benzyloxy)propanenitrile are outlined below. These are standard laboratory procedures applicable to this compound.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

-

Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (Bunsen burner or hot plate), and a liquid with a high boiling point (e.g., paraffin oil).[4]

-

Procedure:

-

A small amount of 3-(Benzyloxy)propanenitrile is placed into the fusion tube.[5][6]

-

The capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[5][6]

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or oil bath.[4]

-

The apparatus is heated gently and uniformly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted.[5]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

-

3.2. Determination of Density (Gravimetric Method)

This method relies on the direct measurement of mass and volume.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer (density bottle).[7]

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[7][8]

-

A known volume of 3-(Benzyloxy)propanenitrile is carefully added to the graduated cylinder or the pycnometer is filled.[8][9]

-

The mass of the container with the liquid is measured.[7][9]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[7]

-

The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[7]

-

3.3. Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).[10]

-

Procedure:

-

The refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.

-

A few drops of 3-(Benzyloxy)propanenitrile are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and clear.

-

The refractive index is read directly from the instrument's scale.[11]

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[11][12]

-

Mandatory Visualizations

As 3-(Benzyloxy)propanenitrile is not typically involved in complex biological signaling pathways, the following diagrams illustrate the experimental workflows for determining its physical constants.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Productdetails- [acrotein.com]

- 3. chembk.com [chembk.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 8. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 9. wjec.co.uk [wjec.co.uk]

- 10. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 11. mt.com [mt.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

Spectroscopic Profile of 3-(Phenylmethoxy)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(phenylmethoxy)propanenitrile (also known as 3-(benzyloxy)propanenitrile). Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions and typical spectroscopic values for its constituent functional groups. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

3-(Phenylmethoxy)propanenitrile

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

CAS Number: 6328-48-9

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3-(phenylmethoxy)propanenitrile based on established principles of infrared, nuclear magnetic resonance, and mass spectrometry.

Table 1: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2240 | Medium, Sharp |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O (Ether) | 1260 - 1000 | Strong |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.60 | Singlet | 2H | Benzyl protons (-O-CH₂-Ph) |

| ~3.70 | Triplet | 2H | Methylene protons adjacent to ether oxygen (-O-CH₂-CH₂) |

| ~2.60 | Triplet | 2H | Methylene protons adjacent to nitrile (-CH₂-C≡N) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | Quaternary aromatic carbon (C₆H₅-CH₂) |

| ~128.5 | Aromatic carbons (C₆H₅) |

| ~128.0 | Aromatic carbons (C₆H₅) |

| ~127.8 | Aromatic carbons (C₆H₅) |

| ~119 | Nitrile carbon (-C≡N) |

| ~73 | Benzyl carbon (-O-CH₂-Ph) |

| ~65 | Methylene carbon adjacent to ether oxygen (-O-CH₂-CH₂) |

| ~18 | Methylene carbon adjacent to nitrile (-CH₂-C≡N) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Adduct | Predicted Collision Cross Section (CCS) (Ų) |

| 162.09134 | [M+H]⁺ | 133.8 |

| 184.07328 | [M+Na]⁺ | 143.1 |

| 160.07678 | [M-H]⁻ | 136.8 |

| 179.11788 | [M+NH₄]⁺ | 152.5 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule such as 3-(phenylmethoxy)propanenitrile.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If not, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.

-

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Data Acquisition:

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

A standard one-pulse ¹H NMR experiment is run.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would provide more fragmentation information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z) and records their abundance.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 3-(phenylmethoxy)propanenitrile.

Caption: Experimental workflow for spectroscopic analysis.

In-Depth Technical Guide: Solubility of Propanenitrile, 3-(phenylmethoxy)- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propanenitrile, 3-(phenylmethoxy)-, a key intermediate in various synthetic pathways. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes information based on the physicochemical properties of its constituent functional groups—a benzyl ether and a nitrile—to provide a robust qualitative solubility profile. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring researchers can ascertain precise values for their specific applications.

Introduction to Propanenitrile, 3-(phenylmethoxy)-

Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile, possesses a molecular structure that includes a polar nitrile group (-C≡N) and a largely nonpolar benzyl ether group (C₆H₅CH₂O-). This combination of functional groups dictates its solubility behavior in various organic solvents. The nitrile group can participate in dipole-dipole interactions, while the benzyl group contributes to van der Waals forces. Therefore, its solubility is expected to be significant in a range of organic solvents, with varying degrees of polarity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13894-01-6 | N/A |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Solid | |

| Boiling Point | 297.7 °C at 760 mmHg | [2] |

| Density | 1.039 g/cm³ | [2] |

Qualitative Solubility Profile

The following table summarizes the inferred qualitative solubility of Propanenitrile, 3-(phenylmethoxy)- at ambient temperature (approximately 20-25°C). This profile is derived from the known solubility of benzyl ethers and aliphatic nitriles. Benzyl ethers are typically miscible with a variety of organic solvents such as ethanol, ether, chloroform, and acetone, while being practically insoluble in water.[3] Lower molecular weight nitriles are soluble in polar solvents.[4][5]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polarity of the alcohol can interact with the nitrile group, and the alkyl chain can interact with the benzyl group. Benzyl alcohol, a related structure, is miscible in alcohols.[6] |

| Ketones | Acetone | Soluble | Acetone's polarity is suitable for solvating both the nitrile and benzyl ether moieties. Benzyl ether is miscible with acetone.[3] |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. Benzyl ether is miscible with chloroform.[3] |

| Ethers | Diethyl Ether | Moderately Soluble | While benzyl ether is miscible with diethyl ether, the polarity of the nitrile group may limit solubility compared to more polar solvents.[3] |

| Esters | Ethyl Acetate | Soluble | The moderate polarity of ethyl acetate should effectively solvate the molecule. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of compounds. |

| Aromatic | Toluene | Soluble | The aromatic ring of toluene will have favorable interactions with the benzyl group of the solute. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the nitrile group is unlikely to be overcome by these nonpolar solvents. |

| Aqueous | Water | Insoluble | The large, nonpolar benzyl group will dominate, leading to poor water solubility. Benzyl ether is practically insoluble in water.[3] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental methods are recommended.

Shake-Flask Method (Equilibrium Method)

This is the gold-standard method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid Propanenitrile, 3-(phenylmethoxy)- to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved solute using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Requires a calibrated standard curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and a calibrated standard curve.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires careful execution.

-

-

Calculation: Determine the solubility from the measured concentration in the saturated solution, typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

Methodology (Example using 96-well plates):

-

Stock Solution Preparation: Prepare a concentrated stock solution of Propanenitrile, 3-(phenylmethoxy)- in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the test solvents.

-

Precipitation Observation: Visually inspect the wells for the first sign of precipitation (turbidity). Automated plate readers can also be used to detect light scattering.

-

Solubility Estimation: The concentration in the last clear well before precipitation provides an estimate of the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Propanenitrile, 3-(phenylmethoxy)-.

Conclusion

References

- 1. PubChemLite - 3-(benzyloxy)propanenitrile (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]

- 3. Benzyl Ether [drugfuture.com]

- 4. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

Propanenitrile, 3-(phenylmethoxy)- material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(Benzyloxy)propanenitrile. It includes key safety data, physical and chemical properties, and its emerging role as a key intermediate in the synthesis of advanced therapeutics, particularly prolyl hydroxylase inhibitors.

Chemical Identity and Properties

Propanenitrile, 3-(phenylmethoxy)- is a nitrile compound featuring a benzyloxy group. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Propanenitrile, 3-(phenylmethoxy)- |

| Synonyms | 3-(Benzyloxy)propanenitrile, 2-Cyanoethyl benzyl ether |

| CAS Number | 6328-48-9[1] |

| Molecular Formula | C₁₀H₁₁NO[1] |

| Molecular Weight | 161.20 g/mol [1] |

| SMILES String | N#CCCOCc1ccccc1[1] |

| InChI Key | IOFHIWGGQITXMV-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid[1] / Liquid | AK Scientific, Inc. |

| Boiling Point | 297.7 °C at 760 mmHg[2][3] | Chemsrc, Guidechem |

| Density | 1.039 g/cm³[2] | Chemsrc |

| Flash Point | 125.4 °C[2][4] | Chemsrc, Guidechem |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Autoignition Temp. | No data available |

Note: There is conflicting information regarding the physical state of this compound, with some sources listing it as a solid and others as a liquid. This may be due to different purities or measurement conditions.

Safety and Handling

Understanding the safety profile of Propanenitrile, 3-(phenylmethoxy)- is critical for its handling in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.

Table 3: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07[1] | Warning[1] | H302: Harmful if swallowed[1] |

| Skin Irritation (Category 2) | - | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | - | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | - | Warning | H335: May cause respiratory irritation |

Table 4: Recommended Handling and Storage

| Aspect | Recommendation |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |

| Ventilation | Use in a well-ventilated area. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Storage class 11 (Combustible Solids)[1]. |

| In case of exposure | If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a poison center or doctor if you feel unwell. |

Toxicological Data:

Ecotoxicological Data:

No data is currently available on the ecotoxicological effects of this compound.

Role in Drug Development: Synthesis of Prolyl Hydroxylase Inhibitors

Propanenitrile, 3-(phenylmethoxy)- has been identified as a key intermediate in the synthesis of a novel class of drugs known as prolyl hydroxylase (PHD) inhibitors. These inhibitors are of significant interest in the treatment of anemia, particularly in patients with chronic kidney disease, as well as other ischemic conditions.

The HIF-1α Signaling Pathway

The therapeutic action of PHD inhibitors is centered on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase enzymes. This hydroxylation marks HIF-1α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Consequently, the levels of HIF-1α are kept low.

However, under low oxygen conditions (hypoxia), PHD activity is inhibited. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes, including erythropoietin (EPO), which is crucial for red blood cell production.

PHD inhibitors mimic the hypoxic state by blocking the action of prolyl hydroxylase, thereby stabilizing HIF-1α and stimulating the production of endogenous EPO.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-(benzyloxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-(benzyloxy)propanenitrile. Due to a scarcity of direct experimental data for this specific compound, this document emphasizes estimation techniques rooted in established theoretical frameworks, alongside detailed descriptions of general experimental protocols applicable for the determination of these properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where a thorough understanding of the thermodynamic behavior of such molecules is crucial.

Introduction

3-(benzyloxy)propanenitrile, a bifunctional molecule incorporating both a nitrile and a benzyl ether group, presents a unique profile for scientific investigation. Its structural motifs are common in various fields, including medicinal chemistry and materials science. A comprehensive understanding of its thermodynamic properties is fundamental for process design, reaction modeling, safety assessments, and predicting its behavior in various chemical and biological systems. This guide consolidates available physical data and provides a framework for estimating key thermodynamic parameters.

Physicochemical and Thermodynamic Data

Direct experimental thermodynamic data for 3-(benzyloxy)propanenitrile is limited. The following tables summarize the available experimental data and provide estimated values for key thermodynamic properties. The estimated values are derived from widely accepted group contribution methods, such as the Joback and Benson methods, which allow for the prediction of thermodynamic properties based on the molecular structure of the compound.

Table 1: General Physicochemical Properties of 3-(benzyloxy)propanenitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | |

| Molar Mass | 161.20 g/mol | |

| Density | 1.0457 g/cm³ | [1] |

| Boiling Point | 114-116 °C (at 0.5 Torr) | [1] |

| 297.7 °C (at 760 mmHg) | [2] | |

| Flash Point | 125.4 °C | [1] |

| Vapor Pressure | 0.00133 mmHg at 25°C | [1] |

| Refractive Index | 1.514 | [1] |

Table 2: Estimated Thermodynamic Properties of 3-(benzyloxy)propanenitrile

| Property | Estimated Value | Method |

| Standard Enthalpy of Formation (Gas, 298.15 K) | Value to be estimated | Benson Group Additivity |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | Value to be estimated | Joback Method |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | Value to be estimated | Joback Method |

| Enthalpy of Vaporization (at normal boiling point) | Value to be estimated | Joback Method |

| Enthalpy of Fusion | Value to be estimated | Joback Method |

Note: The actual numerical values for the estimated properties require specialized software or detailed handbook values for the group contributions, which are not executed in this context. The table indicates the appropriate methods for their calculation.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for 3-(benzyloxy)propanenitrile is lacking, the following sections detail the standard methodologies for determining the key thermodynamic properties of organic compounds of similar nature.

Determination of Heat of Formation (ΔHf°)

The standard enthalpy of formation of an organic compound can be determined experimentally using bomb calorimetry .

Methodology:

-

Sample Preparation: A precisely weighed sample of 3-(benzyloxy)propanenitrile is placed in a sample holder within a high-pressure vessel, known as a "bomb."

-

Oxygen Pressurization: The bomb is filled with high-pressure pure oxygen.

-

Ignition: The sample is ignited electrically. The complete combustion of the organic compound results in the formation of CO₂, H₂O, and N₂.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase.

-

Temperature Measurement: The temperature change of the water is meticulously measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Determination of Heat Capacity (Cp)

The heat capacity of 3-(benzyloxy)propanenitrile can be measured using Differential Scanning Calorimetry (DSC) .[3][4][5]

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of the compound is placed in a sample pan, and an empty pan serves as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.[3]

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature.[3]

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the standard.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation .[6][7][8]

Methodology:

-

Vapor Pressure Measurement: The vapor pressure of 3-(benzyloxy)propanenitrile is measured at a series of different temperatures. This can be achieved using various techniques, such as a static or dynamic vapor pressure apparatus.

-

Data Plotting: A graph of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is plotted.

-

Clausius-Clapeyron Equation: The Clausius-Clapeyron equation is given by: ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁) where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant.

-

Calculation: The slope of the ln P vs. 1/T plot is equal to -ΔHvap/R. From the slope, the enthalpy of vaporization can be calculated.

Visualizations

Logical Workflow for Property Estimation

The following diagram illustrates the logical workflow for estimating the thermodynamic properties of 3-(benzyloxy)propanenitrile using group contribution methods.

Caption: Logical workflow for estimating thermodynamic properties.

Experimental Workflow for Enthalpy of Vaporization

The following diagram outlines the experimental workflow for determining the enthalpy of vaporization using the Clausius-Clapeyron equation.

Caption: Experimental workflow for ΔHvap determination.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties of 3-(benzyloxy)propanenitrile. While direct experimental data remains sparse, this document provides a robust framework for its estimation through established computational methods. Furthermore, the detailed experimental protocols offer a clear path for future empirical studies. The presented data and methodologies are intended to support researchers and professionals in their work by providing a foundational understanding of the thermodynamic behavior of this compound, thereby facilitating its application in drug development and other scientific endeavors.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 5. mt.com [mt.com]

- 6. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]

- 7. chemteam.info [chemteam.info]

- 8. Clausius-Clapeyron Equation | ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to the Synthesis of Propanenitrile, 3-(phenylmethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile, is a versatile bifunctional molecule incorporating both a nitrile group and a benzyloxy ether. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The nitrile moiety can be readily transformed into various nitrogen-containing functional groups, such as amines and amides, while the benzyloxy group serves as a stable protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal the alcohol. This guide provides a comprehensive literature review of the synthetic methodologies for Propanenitrile, 3-(phenylmethoxy)-, with a focus on detailed experimental protocols and quantitative data.

Synthetic Routes

The synthesis of Propanenitrile, 3-(phenylmethoxy)- can be primarily achieved through two main strategies: the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile (cyanoethylation) and the Williamson ether synthesis.

Method 1: Base-Catalyzed Michael Addition (Cyanoethylation)

The most direct and commonly alluded to method for the synthesis of Propanenitrile, 3-(phenylmethoxy)- is the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile. This reaction, a specific type of cyanoethylation, involves the 1,4-addition of the benzyl alkoxide to the electron-deficient alkene of acrylonitrile.

Reaction Scheme:

This method is advantageous due to the ready availability and low cost of the starting materials. The reaction is typically catalyzed by a strong base capable of deprotonating benzyl alcohol to form the more nucleophilic benzyl alkoxide.

Logical Workflow for Michael Addition Synthesis:

Ph-CH2-Br + HO-CH2-CH2-CN -----> Ph-CH2-O-CH2-CH2-CN + HBr Benzyl Bromide 3-Hydroxypropanenitrile Propanenitrile, 3-(phenylmethoxy)-

Ph-CH2-OH + Br-CH2-CH2-CN -----> Ph-CH2-O-CH2-CH2-CN + HBr Benzyl Alcohol 3-Bromopropanenitrile Propanenitrile, 3-(phenylmethoxy)-

Caption: General workflow for Williamson ether synthesis of Propanenitrile, 3-(phenylmethoxy)-.

Detailed Experimental Protocol (General):

-

Materials:

-

Benzyl bromide

-

3-Hydroxypropanenitrile

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetone)

-

Reagents for workup and purification as in Method 1.

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxypropanenitrile in the anhydrous solvent.

-

Add the base portion-wise to the solution at room temperature to form the alkoxide.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction, and perform an aqueous workup similar to Method 1.

-

Purify the crude product by column chromatography or vacuum distillation.

-

Quantitative Data Summary (General Williamson Ether Synthesis):

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| NaH | DMF | Room Temp - 80 | 2 - 12 | 70 - 95 |

| K2CO3 | Acetone | Reflux | 12 - 24 | 60 - 85 |

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity of Propanenitrile, 3-(phenylmethoxy)- or its interaction with any known signaling pathways. While nitrile-containing compounds are prevalent in many biologically active molecules, and ether linkages are common in drug structures, the specific biological role of this particular molecule remains uncharacterized in the public domain. Therefore, a diagram of a signaling pathway directly modulated by Propanenitrile, 3-(phenylmethoxy)- cannot be provided at this time.

Conclusion

The synthesis of Propanenitrile, 3-(phenylmethoxy)- is most effectively achieved through the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile. This method is scalable and utilizes readily available starting materials. The Williamson ether synthesis presents a viable alternative. While detailed protocols specifically for this molecule are not abundant, analogous procedures provide a strong foundation for its successful synthesis. Further research is required to elucidate the potential biological activities and pharmacological applications of this compound. The information provided in this guide serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of Propanenitrile, 3-(phenylmethoxy)-.

An In-depth Technical Guide on the Synthesis and Characterization of 3-(Phenylmethoxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(phenylmethoxy)propanenitrile, also known as 3-(benzyloxy)propanenitrile. This document details a probable synthetic route, a complete experimental protocol, and the expected analytical characterization of the target compound. Due to the limited availability of published data for this specific molecule, the experimental protocol is adapted from established methods for analogous compounds, and the characterization data is predicted based on the chemical structure and comparison with related molecules.

Introduction

3-(Phenylmethoxy)propanenitrile is a nitrile compound featuring a benzyloxy ether functional group. Its chemical structure makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, while the benzyloxy group can serve as a protecting group for the alcohol functionality.

Table 1: Physicochemical Properties of 3-(Phenylmethoxy)propanenitrile

| Property | Value |

| CAS Number | 6328-48-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 3-(Phenylmethoxy)propanenitrile |

| Synonyms | 3-(Benzyloxy)propanenitrile, Benzyl 2-cyanoethyl ether |

| Physical State | Solid |

Synthesis of 3-(Phenylmethoxy)propanenitrile

The most logical and widely applicable method for the synthesis of 3-(phenylmethoxy)propanenitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 3-hydroxypropanenitrile (also known as ethylene cyanohydrin) reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Reaction Scheme:

Step 1: Formation of the alkoxide

Step 2: Nucleophilic substitution

An alternative, though potentially less common, method for the synthesis could be the Ritter reaction, where benzyl alcohol reacts with acrylonitrile in the presence of a strong acid. However, the Williamson ether synthesis is generally more reliable and controllable for this type of ether formation.

Logical Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and characterization of 3-(phenylmethoxy)propanenitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-(phenylmethoxy)propanenitrile via the Williamson ether synthesis. This protocol is adapted from a procedure for the synthesis of the analogous compound, 3-(benzyloxy)benzonitrile[1].

Materials and Reagents:

-

3-Hydroxypropanenitrile

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of 3-hydroxypropanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Benzyl Bromide: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(phenylmethoxy)propanenitrile.

Characterization

The structure and purity of the synthesized 3-(phenylmethoxy)propanenitrile would be confirmed by spectroscopic methods. Below are the predicted data based on the known structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-(Phenylmethoxy)propanenitrile

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H, Ar-H), 4.55 (s, 2H, -O-CH₂-Ar), 3.68 (t, J = 6.0 Hz, 2H, -O-CH₂-CH₂-CN), 2.65 (t, J = 6.0 Hz, 2H, -CH₂-CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 117.5 (-CN), 73.5 (-O-CH₂-Ar), 66.0 (-O-CH₂-CH₂-CN), 19.0 (-CH₂-CN) |

| IR (KBr, cm⁻¹) | ~3030 (Ar C-H stretch), ~2940, 2870 (Aliphatic C-H stretch), ~2250 (C≡N stretch), ~1495, 1455 (Ar C=C stretch), ~1100 (C-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 161 (M⁺), 108, 91 (base peak, [C₇H₇]⁺), 77, 65 |

Interpretation of Predicted Data:

-

¹H NMR: The spectrum is expected to show a multiplet in the aromatic region for the five protons of the phenyl group. A singlet for the two benzylic protons is also expected. Two triplets, each integrating to two protons, would correspond to the two methylene groups of the propanenitrile chain, with coupling between them.

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, the nitrile carbon, the benzylic carbon, and the two aliphatic carbons of the propanenitrile chain.

-

IR Spectroscopy: The key characteristic peaks would be the nitrile stretch at around 2250 cm⁻¹, the C-O-C ether stretch at approximately 1100 cm⁻¹, and the aromatic and aliphatic C-H stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 161. The base peak is expected to be at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), a common fragmentation pattern for benzyl ethers.

Safety Information

3-(Phenylmethoxy)propanenitrile is classified with the GHS07 pictogram and has a "Warning" signal word. The hazard statement is H302 (Harmful if swallowed). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and detailed approach to the synthesis and characterization of 3-(phenylmethoxy)propanenitrile. The Williamson ether synthesis provides a robust method for its preparation. The predicted characterization data offers a clear set of benchmarks for researchers to confirm the identity and purity of the synthesized compound. This information should serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propanenitrile, 3-(phenylmethoxy)- from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step method for the synthesis of 3-(phenylmethoxy)propanenitrile, a valuable intermediate in the preparation of pharmaceuticals and other bioactive molecules.[1] The synthesis commences with the conversion of benzyl alcohol to benzyl bromide, followed by a Williamson ether synthesis with 3-hydroxypropanenitrile.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the starting materials, intermediate, and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| Benzyl Alcohol | C₇H₈O | 108.14 | 205 | 1.044 | 100-51-6 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 | 100-39-0 |

| 3-Hydroxypropanenitrile | C₃H₅NO | 71.08 | 228 | 1.04 | 109-78-4 |

| 3-(Phenylmethoxy)propanenitrile | C₁₀H₁₁NO | 161.20 [2] | 297.7 at 760 mmHg [3] | 1.039 [3] | 6328-48-9 [2][3] |

Synthetic Workflow

The overall synthetic strategy involves two main experimental stages: the bromination of benzyl alcohol and the subsequent etherification with 3-hydroxypropanenitrile.

Experimental Protocols

Step 1: Synthesis of Benzyl Bromide from Benzyl Alcohol

This protocol details the conversion of benzyl alcohol to benzyl bromide using hydrobromic acid and sulfuric acid.

Materials:

-

Benzyl alcohol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, combine benzyl alcohol (1.0 eq) and 48% hydrobromic acid (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) dropwise, ensuring the temperature remains below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel. The denser organic layer, containing benzyl bromide, will be at the bottom.

-

Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl bromide.

-

For higher purity, the crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3-(Phenylmethoxy)propanenitrile via Williamson Ether Synthesis

This protocol describes the formation of the target ether from 3-hydroxypropanenitrile and the previously synthesized benzyl bromide.

Materials:

-

3-Hydroxypropanenitrile

-

Benzyl bromide (from Step 1)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-hydroxypropanenitrile (1.0 eq) in anhydrous DMF dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to form the alkoxide.

-

Add a solution of benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure 3-(phenylmethoxy)propanenitrile. A representative yield for a similar Williamson ether synthesis is approximately 70-80%.

Reaction Mechanism: Williamson Ether Synthesis

The core reaction for the formation of the target molecule is the Williamson ether synthesis, which proceeds via an SN2 mechanism.

The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxypropanenitrile by a strong base, typically sodium hydride, to form a nucleophilic alkoxide. This is followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of benzyl bromide in a concerted SN2 fashion, leading to the displacement of the bromide leaving group and the formation of the desired ether product.

References

Application Notes and Protocols: Synthesis of 3-(Benzyloxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 3-(benzyloxy)propanenitrile. This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. The core of this synthesis is the cyanoethylation of benzyl alcohol, a classic example of a Michael addition reaction.

Reaction Mechanism

The formation of 3-(benzyloxy)propanenitrile from benzyl alcohol and acrylonitrile proceeds via a base-catalyzed cyanoethylation reaction. This reaction is a conjugate addition, specifically a Michael addition, where the nucleophile adds to the β-carbon of an α,β-unsaturated nitrile.

-

Deprotonation of Nucleophile: The reaction is initiated by a base (e.g., sodium hydroxide), which deprotonates the benzyl alcohol to form the more nucleophilic benzyloxide anion.

-

Michael Addition: The resulting benzyloxide anion then acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile molecule. The electron-withdrawing nitrile group facilitates this attack by polarizing the carbon-carbon double bond.

-

Protonation: A resonance-stabilized carbanion intermediate is formed, which is subsequently protonated by a proton source (in this case, a molecule of benzyl alcohol), to yield the final product, 3-(benzyloxy)propanenitrile. This step also regenerates the benzyloxide catalyst, allowing the catalytic cycle to continue.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-(benzyloxy)propanenitrile. These values are representative of a standard laboratory-scale synthesis and may be optimized for specific applications.

| Parameter | Molar Ratio (to Benzyl Alcohol) | Quantity (for 0.5 mol scale) | Role/Notes |

| Reactants | |||

| Benzyl Alcohol | 1.0 | 54.07 g (51.5 mL) | Starting nucleophile |

| Acrylonitrile | 1.1 | 29.2 g (36.0 mL) | Michael acceptor; a slight excess ensures complete reaction. |

| Catalyst | |||

| Sodium Hydroxide | 0.05 | 2.0 g | Base catalyst to generate the benzyloxide anion. |

| Solvent | |||

| Dioxane | - | 100 mL | Inert solvent to facilitate the reaction. |

| Reaction Conditions | |||

| Temperature | - | 45-55°C | The reaction is mildly exothermic and may require initial heating. |

| Time | - | 6 hours | Reaction time can be monitored by TLC or GC. |

| Work-up & Purification | |||

| Yield (Isolated) | - | ~68-76 g (85-95%) | Typical yield after purification. |

Experimental Protocol